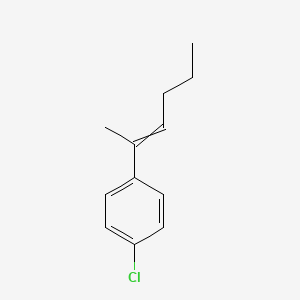
1-Chloro-4-(hex-2-en-2-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-(hex-2-en-2-yl)benzene is an organic compound characterized by a benzene ring substituted with a chlorine atom and a hex-2-en-2-yl group. This compound is part of the broader class of chlorobenzenes, which are known for their diverse applications in organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-4-(hex-2-en-2-yl)benzene can be synthesized through various methods, including electrophilic aromatic substitution reactions. One common approach involves the chlorination of 4-(hex-2-en-2-yl)benzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction typically occurs under controlled temperature and pressure conditions to ensure selective chlorination at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4-(hex-2-en-2-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The hex-2-en-2-yl group can be oxidized to form corresponding ketones or aldehydes under appropriate conditions.
Reduction Reactions: The compound can undergo reduction reactions to form the corresponding alkane derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are often used.
Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Major Products Formed:
Substitution Reactions: Products include various substituted benzenes depending on the nucleophile used.
Oxidation Reactions: Products include ketones and aldehydes.
Reduction Reactions: Products include alkanes.
Scientific Research Applications
1-Chloro-4-(hex-2-en-2-yl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Chloro-4-(hex-2-en-2-yl)benzene involves its interaction with various molecular targets. The chlorine atom and the hex-2-en-2-yl group can participate in electrophilic and nucleophilic interactions, respectively. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules .
Comparison with Similar Compounds
1-Chloro-4-(phenylethynyl)benzene: Similar structure but with a phenylethynyl group instead of a hex-2-en-2-yl group.
1-Chloro-4-(prop-1-en-2-yl)benzene: Similar structure but with a prop-1-en-2-yl group.
1-Chloro-4-(2-methyl-2-propen-1-yl)benzene: Similar structure but with a 2-methyl-2-propen-1-yl group.
Uniqueness: 1-Chloro-4-(hex-2-en-2-yl)benzene is unique due to the presence of the hex-2-en-2-yl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific synthetic applications and research studies .
Properties
CAS No. |
141948-64-3 |
|---|---|
Molecular Formula |
C12H15Cl |
Molecular Weight |
194.70 g/mol |
IUPAC Name |
1-chloro-4-hex-2-en-2-ylbenzene |
InChI |
InChI=1S/C12H15Cl/c1-3-4-5-10(2)11-6-8-12(13)9-7-11/h5-9H,3-4H2,1-2H3 |
InChI Key |
OXBFYYJDTLHPGM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=C(C)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrazinamine, 5-[4-(methylthio)phenyl]-N-[2-(4-pyridinyl)ethyl]-](/img/structure/B12542428.png)
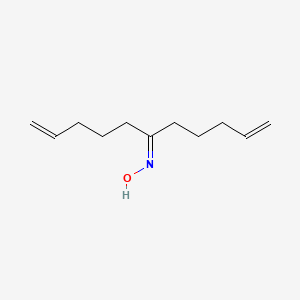
![2-[(7-Methoxytetradec-4-EN-1-YL)oxy]oxane](/img/structure/B12542444.png)
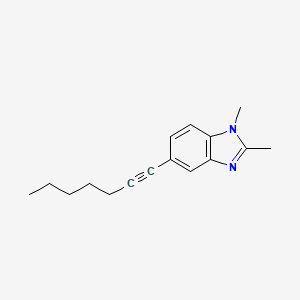
![Acetic acid, [[tris(1-methylethyl)silyl]oxy]-, methyl ester](/img/structure/B12542455.png)
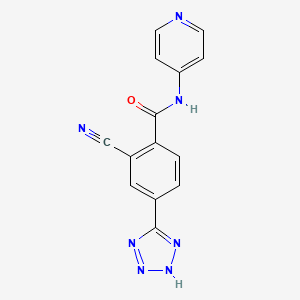
![4-{[(2S)-Butan-2-yl]amino}-2-(trifluoromethyl)benzonitrile](/img/structure/B12542466.png)

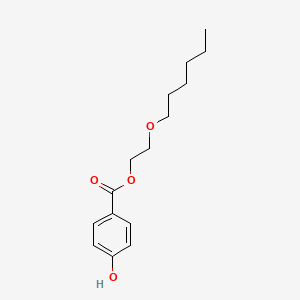
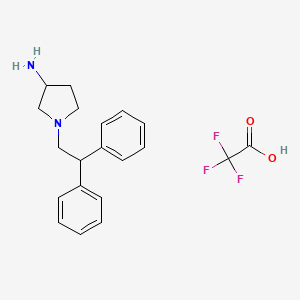

![2-[5-Chloro-2-(4-fluorophenyl)-1H-indol-3-YL]-N,N-dihexylacetamide](/img/structure/B12542490.png)
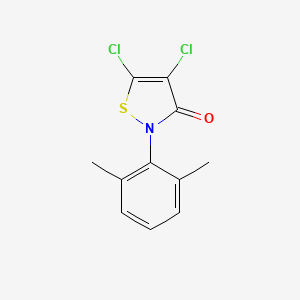
![(4-Nitrophenyl) 8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoate](/img/structure/B12542502.png)
